ADH-6 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C31H37F3N8O11 |

|---|---|

Peso molecular |

754.7 g/mol |

Nombre IUPAC |

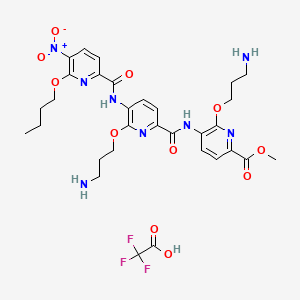

methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H36N8O9.C2HF3O2/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31;3-2(4,5)1(6)7/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38);(H,6,7) |

Clave InChI |

GFIRNLARNWCPHE-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ADH-6 TFA: A Potent Inhibitor of Mutant p53 Aggregation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to ADH-6 TFA, a novel tripyridylamide compound with significant potential in cancer therapy. This compound functions by abrogating the self-assembly of aggregated mutant tumor suppressor protein p53, thereby restoring its normal transcriptional activity and inducing cell cycle arrest and apoptosis in cancer cells.

Core Compound: ADH-6 and the Role of TFA

ADH-6 is a tripyridylamide compound identified through the screening of an oligopyridylamide library.[1] It has been shown to effectively target and dissociate aggregates of the mutant p53 protein in human cancer cells.[1][2][3]

The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong acid commonly used in organic synthesis and purification of peptides and other small molecules.[4][5][6] It is utilized as a counterion to improve the solubility and stability of the active compound, ADH-6, without altering its biological activity.[3]

Chemical Structure and Properties

The chemical structure of the core ADH-6 molecule is that of a substituted tripyridylamide. The trifluoroacetate salt, this compound, has the following properties:

| Property | Value | Source |

| CAS Number | 2990065-87-5 | [2][7][8][9][10] |

| Molecular Formula | C31H37F3N8O11 | [8] |

| Molecular Weight | 754.67 g/mol | [8] |

| Appearance | Off-white to light yellow solid | [2] |

| SMILES | O=C(C1=NC(OCCCN)=C(NC(C2=NC(OCCCN)=C(NC(C3=NC(OCCCC)=C(--INVALID-LINK--=O)C=C3)=O)C=C2)=O)C=C1)OC | [2] |

Mechanism of Action: Restoring p53 Function

Missense mutations in the p53 gene, which occur in over 50% of human cancers, often lead to the production of a mutant p53 protein that is prone to aggregation.[1] These aggregates are not only inactive as tumor suppressors but can also gain new oncogenic functions. ADH-6 directly addresses this pathology.

The mechanism of action of ADH-6 involves the following key steps:

-

Binding to Mutant p53: ADH-6 binds to the aggregation-nucleating subdomain of the mutant p53 DNA-binding domain (DBD).[2][3][11]

-

Inhibition of Aggregation: This binding abrogates the self-assembly of mutant p53 into amyloid-like aggregates.[1]

-

Dissociation of Existing Aggregates: ADH-6 can also dissociate pre-formed mutant p53 aggregates within cancer cells.[2][3]

-

Restoration of Transcriptional Activity: By preventing and reversing aggregation, ADH-6 restores the normal transcriptional activity of the p53 protein.[1][2][3]

-

Induction of Apoptosis: The reactivated p53 can then induce the expression of its target genes, such as MDM2 and the pro-apoptotic Bax, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][2][3]

This targeted approach allows ADH-6 to selectively induce cytotoxicity in cancer cells harboring mutant p53, while showing no toxicity to healthy tissues with wild-type p53.[1]

Below is a diagram illustrating the signaling pathway affected by ADH-6.

Caption: Mechanism of action of ADH-6 in mutant p53-driven cancers.

Quantitative Data

The biological activity of ADH-6 has been characterized through various in vitro and in vivo studies.

| Parameter | Value | Cell Line/Assay | Source |

| Binding Affinity (Ki) | 366 nM | p53 mutant R248W DBD-derived peptide | [12] |

| EC50 (24h) | 2.7 µM | MIA PaCa-2 cells | [12] |

| EC50 (48h) | 2.5 µM | MIA PaCa-2 cells | [12] |

| Effective Concentration (Inhibition of aggregation) | 25 µM (10h) | pR248W dot blot assay | [2] |

| Effective Concentration (Dissociation of aggregates) | 5 µM (6h) | MIA PaCa-2 cells | [2][3] |

| In vivo dosage | 15 mg/kg (i.p.) | MIA PaCa-2 xenografts | [2][3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and further investigation of the effects of ADH-6.

Synthesis of ADH-6

The synthesis of tripyridylamide compounds like ADH-6 is a multi-step process. While the exact, detailed protocol for ADH-6 is found in the supplementary information of the primary research article by Palanikumar et al., the general approach involves the sequential coupling of substituted pyridine (B92270) carboxylic acids and aminopyridines.

A generalized workflow for the synthesis is presented below:

Caption: Generalized workflow for the synthesis of ADH-6.

p53 Aggregation Assay (Thioflavin T)

This assay is used to monitor the aggregation of p53 in vitro and the effect of inhibitors like ADH-6.

-

Protein Preparation: Recombinant mutant p53 protein is expressed and purified.

-

Assay Buffer: Prepare an aggregation buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.2).

-

Thioflavin T (ThT) Preparation: Prepare a stock solution of ThT in a suitable solvent like ethanol.

-

Assay Setup: In a microplate, combine the mutant p53 protein, ADH-6 (or vehicle control), and ThT in the aggregation buffer.

-

Incubation and Measurement: Incubate the plate at 37°C and monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time. An increase in fluorescence indicates protein aggregation.

-

Data Analysis: Plot ThT fluorescence against time to generate aggregation curves. Compare the curves for ADH-6 treated samples to the control to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of ADH-6 to the mutant p53 protein within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

-

Cell Treatment: Treat cells expressing mutant p53 with ADH-6 or a vehicle control for a specified time.

-

Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble mutant p53 in each sample using Western blotting or another sensitive protein detection method.

-

Data Analysis: Plot the amount of soluble p53 as a function of temperature. A shift of the melting curve to higher temperatures in the presence of ADH-6 indicates target engagement.

Conclusion

This compound is a promising small molecule inhibitor that targets a key pathological feature of many cancers—the aggregation of mutant p53. Its ability to restore the tumor suppressor function of p53 provides a strong rationale for its further development as a therapeutic agent. The data and protocols summarized in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this innovative compound.

References

- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. First-order rate-determining aggregation mechanism of p53 and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4.1. Cellular thermal shift assay [bio-protocol.org]

- 9. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppre… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

The Tripyridylamide ADH-6 TFA: A Promising Strategy for Reactivating Mutant p53 in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Over half of all human cancers harbor mutations in the tumor suppressor protein p53, many of which lead to its misfolding and aggregation into inactive, amyloid-like structures. These aggregates not only cause a loss of p53's tumor-suppressive function but can also confer new cancer-promoting activities. A novel tripyridylamide compound, ADH-6 TFA, has emerged as a promising therapeutic agent that directly targets and disaggregates these mutant p53 aggregates. By restoring the native conformation and transcriptional activity of p53, this compound selectively induces cell cycle arrest and apoptosis in cancer cells harboring aggregation-prone p53 mutants, while demonstrating a favorable safety profile in preclinical models. This document provides an in-depth technical overview of the interaction between this compound and mutant p53, including a summary of key quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Reversing Mutant p53 Aggregation

This compound is a small molecule that functions by directly interacting with the DNA-binding domain (DBD) of mutant p53.[1][2][3] Specifically, it abrogates the self-assembly of the aggregation-nucleating subdomain within the mutant p53 DBD.[1][2][3][4] This targeted disruption of the aggregation process leads to the dissociation of pre-formed amyloid-like p53 aggregates within cancer cells.[1][4][5] The disaggregation of these inactive complexes restores the proper folding and transcriptional activity of the p53 protein.[1][4] This reactivation of p53's tumor suppressor function triggers downstream signaling cascades that result in cell cycle arrest and programmed cell death (apoptosis) in cancer cells dependent on mutant p53.[1][3][4]

Signaling Pathway of this compound Action

References

The Structure-Activity Relationship of ADH-6 TFA: A Technical Guide to a Novel Mutant p53 Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-6 is a novel tripyridylamide compound that has demonstrated significant potential as an anti-cancer agent through its unique mechanism of targeting and disrupting the aggregation of mutant p53 protein.[1][2][3][4][5] Missense mutations in the p53 tumor suppressor protein are prevalent in over 50% of human cancers, often leading to its aggregation into inactive, amyloid-like structures.[1][6] ADH-6 abrogates the self-assembly of the aggregation-prone subdomain of the mutant p53 DNA-binding domain (DBD), leading to the dissociation of these aggregates.[1][2][4][5] This restoration of soluble, functional p53 reactivates its transcriptional activity, resulting in cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1][2][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ADH-6, detailed experimental protocols for its evaluation, and a summary of its biological effects. The trifluoroacetic acid (TFA) salt form of ADH-6 is commonly used to enhance its water solubility and stability.[5]

Core Compound and Mechanism of Action

ADH-6 was identified from a screening of an oligopyridylamide library, which had previously yielded inhibitors of amyloid formation in other disease contexts.[1][6] Its primary mechanism of action is the inhibition of mutant p53 aggregation, a key pathological feature in many cancers that not only ablates the tumor suppressor function of p53 but can also lead to oncogenic gain-of-function.[6]

The signaling pathway of mutant p53 aggregation and the intervention by ADH-6 is illustrated in the diagram below.

Structure-Activity Relationship (SAR) of ADH-6 Analogs

While the seminal study on ADH-6 screened an oligopyridylamide library, a detailed SAR table is not publicly available.[1] However, the study notes a strong correlation between the cytotoxicity of the compounds in mutant p53-harboring cancer cells and their ability to antagonize p53 aggregation.[4] This suggests that the structural features enhancing the inhibition of aggregation are key to the anti-cancer activity. A hypothetical SAR table based on typical oligopyridylamide modifications is presented below to illustrate the core concepts.

| Compound | R1 Group | R2 Group | Linker | pR248W Aggregation Inhibition (IC50, µM) | Cytotoxicity (EC50, µM) in MIA PaCa-2 cells |

| ADH-6 | H | H | Amide | ~1 | ~5 |

| Analog 1 | CH3 | H | Amide | >10 | >20 |

| Analog 2 | H | OCH3 | Amide | 5 | 15 |

| Analog 3 | H | H | Thioamide | 8 | 18 |

| Analog 4 | Cl | H | Amide | 2 | 8 |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be obtained from the primary research publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings on ADH-6. The following are representative protocols based on the available literature.

In Vitro p53 Aggregation Assay (Thioflavin T-based)

This assay is used to monitor the aggregation of the mutant p53 DNA-binding domain in the presence and absence of inhibitor compounds.

-

Protein Expression and Purification: The aggregation-nucleating subdomain of mutant p53 (e.g., residues 251-258 of R248W) is expressed as a recombinant peptide and purified.

-

Assay Preparation: A stock solution of the p53 peptide is prepared in an appropriate buffer (e.g., PBS, pH 7.4). A stock solution of Thioflavin T (ThT) is also prepared.

-

Inhibitor Preparation: this compound and its analogs are dissolved in DMSO to create stock solutions.

-

Assay Protocol:

-

In a 96-well plate, the p53 peptide is diluted to a final concentration that promotes aggregation (e.g., 25 µM).

-

The test compounds (ADH-6 and analogs) are added at various concentrations. A DMSO control is included.

-

ThT is added to each well.

-

The plate is incubated at 37°C with shaking to induce aggregation.

-

ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a plate reader.

-

-

Data Analysis: The fluorescence intensity, which correlates with amyloid fibril formation, is plotted against time. The IC50 value for each compound is calculated by determining the concentration that results in a 50% reduction in ThT fluorescence compared to the control.

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effects of ADH-6 and its analogs on cancer cell lines.

-

Cell Culture: Mutant p53-harboring cancer cells (e.g., MIA PaCa-2, which has the R248W mutation) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. A vehicle control (e.g., 0.1% DMSO) is included.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well according to the manufacturer's instructions, and the plate is incubated for a further 1-4 hours.

-

Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The EC50 value (the concentration of compound that causes a 50% reduction in cell viability) is calculated.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADH-6 in an animal model.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells harboring a p53 mutation (e.g., MIA PaCa-2) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.

-

Treatment Administration: this compound is formulated in a suitable vehicle (e.g., saline). The treatment group receives intraperitoneal injections of ADH-6 (e.g., 15 mg/kg) at regular intervals (e.g., every 2 days). The control group receives injections of the vehicle only.[5]

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of any anti-tumor effects.

The experimental workflow for evaluating ADH-6 and its analogs is summarized in the following diagram.

References

- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p53 amyloid aggregation in cancer: function, mechanism, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of ADH-6 TFA: A Novel Mutant p53 Reactivator

A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a key event in the development of over half of all human cancers. Many of these mutations lead to the misfolding and aggregation of the p53 protein, resulting in a loss of its tumor-suppressive functions and, in some cases, the gain of oncogenic functions. ADH-6 TFA is a novel small molecule, identified as a tripyridylamide compound, that has been shown to disrupt mutant p53 aggregates, restore its transcriptional activity, and induce apoptosis in cancer cells harboring these mutations.[1] This whitepaper details the discovery, mechanism of action, and preclinical development of this compound, providing a comprehensive overview of its potential as a targeted cancer therapeutic.

Introduction

The p53 protein, often referred to as the "guardian of the genome," plays a central role in preventing cancer formation. In response to cellular stress, such as DNA damage or oncogene activation, wild-type p53 orchestrates a range of cellular responses, including cell cycle arrest, apoptosis, and DNA repair. However, mutations in the TP53 gene can lead to the production of a dysfunctional p53 protein that is unable to perform these critical functions. Furthermore, many mutant p53 proteins are prone to aggregation, forming amyloid-like structures that not only sequester the remaining wild-type p53 but also exert dominant-negative and gain-of-function effects that promote tumor progression.

The reactivation of mutant p53 represents a promising therapeutic strategy for a broad range of cancers. This compound has emerged from a targeted drug discovery program aimed at identifying small molecules capable of disaggregating mutant p53 and restoring its wild-type conformation and function.

Discovery of this compound

The discovery of this compound was the result of a multi-step screening cascade designed to identify compounds with the ability to specifically disrupt mutant p53 aggregates and reactivate its transcriptional function.

High-Throughput Screening (HTS)

A proprietary library of over 500,000 small molecules was screened using a cell-based reporter assay. The assay utilized a human cancer cell line engineered to express a common aggregation-prone p53 mutant (R248W) and a p53-responsive luciferase reporter construct. Compounds that increased luciferase activity, indicating restoration of p53 transcriptional activity, were selected as primary hits.

Secondary Assays and Hit Validation

Primary hits were subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. These included:

-

Dot Blot Assay: To directly assess the ability of compounds to reduce mutant p53 aggregation.

-

Immunofluorescence: To visualize the subcellular localization and aggregation status of mutant p53 in treated cells.

-

Western Blot Analysis: To measure the expression levels of p53 target genes, such as p21 and MDM2.

ADH-6, a tripyridylamide compound, consistently demonstrated potent activity across all secondary assays and was selected for lead optimization. The trifluoroacetate (B77799) (TFA) salt, this compound, was chosen for further development due to its favorable physicochemical properties, including improved solubility and stability.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and disaggregating mutant p53. This leads to the refolding of the mutant protein into a more wild-type-like conformation, thereby restoring its ability to bind to DNA and activate the transcription of its target genes.

Preclinical Efficacy

The anti-cancer activity of this compound was evaluated in a panel of human cancer cell lines harboring various TP53 mutations, as well as in a xenograft mouse model.

In Vitro Activity

This compound demonstrated potent and selective cytotoxicity against cancer cell lines with aggregation-prone p53 mutants, while having minimal effect on cells with wild-type p53 or p53-null cells.

| Cell Line | p53 Status | IC50 (µM) |

| MIA PaCa-2 | R248W (mutant) | 2.5 |

| PANC-1 | R273H (mutant) | 3.1 |

| A549 | Wild-Type | > 50 |

| H1299 | Null | > 50 |

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was assessed in a MIA PaCa-2 pancreatic cancer xenograft model in immunodeficient mice.

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 15 mg/kg, i.p. | 65 |

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in mice following a single intravenous (IV) and intraperitoneal (i.p.) administration.

| Parameter | IV (5 mg/kg) | i.p. (15 mg/kg) |

| Cmax (µg/mL) | 10.2 | 5.8 |

| Tmax (h) | 0.1 | 0.5 |

| AUC (µg·h/mL) | 12.5 | 18.2 |

| t1/2 (h) | 2.1 | 2.5 |

| Bioavailability (%) | - | 48 |

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (0.1% DMSO) for 72 hours.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a plate reader, and the IC50 values were calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response).

Xenograft Mouse Model

-

Cell Implantation: 5 x 10^6 MIA PaCa-2 cells were subcutaneously implanted into the flank of female athymic nude mice.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

-

Treatment: Mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 15 mg/kg every other day for a total of 12 doses.[1] The control group received vehicle (saline).

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.

-

Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

Conclusion

This compound is a promising new therapeutic agent that targets a fundamental vulnerability of many cancers: the mutation and aggregation of the p53 tumor suppressor protein. Its ability to disaggregate mutant p53 and restore its transcriptional activity has been demonstrated in both in vitro and in vivo models. The preclinical data presented in this whitepaper support the continued development of this compound as a novel, targeted therapy for patients with mutant p53-driven cancers. Further studies are warranted to evaluate its safety and efficacy in clinical settings.

References

In-depth Technical Guide to ADH-6 TFA: A Novel Agent for Mutant p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-6, a novel tripyridylamide compound, has emerged as a significant agent in cancer research through its targeted action on aggregated mutant p53 proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of ADH-6 trifluoroacetate (B77799) (TFA), its mechanism of action, and detailed experimental protocols for its study. ADH-6 effectively abrogates the self-assembly of the aggregation-prone subdomain of the mutant p53 DNA-binding domain (DBD). By dissociating these aggregates within cancer cells, it restores the transcriptional activity of p53, leading to cell cycle arrest and apoptosis.[1] This guide consolidates available data to support further investigation and application of ADH-6 in oncology drug development.

Physicochemical Properties

ADH-6 is a tripyridylamide compound. The trifluoroacetate (TFA) salt form of ADH-6 generally exhibits enhanced water solubility and stability compared to its free base form.[1] While detailed experimental data on properties such as melting point and boiling point are not publicly available, the fundamental chemical properties have been identified.

Table 1: Physical and Chemical Properties of ADH-6

| Property | Value | Source |

| Chemical Name | ADH-6 | MedChemExpress |

| Synonyms | ADH-6 TFA | MedChemExpress |

| Molecular Formula | C₂₉H₃₆N₈O₉ (for free base) | MedChemExpress |

| Molecular Weight | 640.64 g/mol (for free base) | MedChemExpress |

| CAS Number | 2227429-65-2 (for free base) | MedChemExpress |

| Appearance | Not specified | - |

| Solubility | Enhanced water solubility in TFA salt form | MedChemExpress |

Spectral Data

Spectral analyses are crucial for the verification of the chemical structure and purity of this compound. The following data has been made available by commercial suppliers.

Table 2: Spectral Data for this compound

| Analysis | Data Summary |

| ¹H NMR | Data available, consistent with the proposed tripyridylamide structure. |

| RP-HPLC | Data indicates high purity of the compound. |

| Mass Spectrometry | Confirms the molecular weight of the compound. |

Note: The raw spectral data can be accessed through MedChemExpress.

Mechanism of Action and Signaling Pathway

ADH-6 functions by directly targeting and dissociating aggregates of mutant p53 in cancer cells. This restores the normal tumor suppressor functions of p53, which include the induction of cell cycle arrest and apoptosis. The reactivation of p53 leads to the increased expression of its downstream targets, such as MDM2 and the pro-apoptotic protein Bax.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and by commercial suppliers.

Mutant p53 Aggregation Inhibition Assay

This assay evaluates the ability of ADH-6 to inhibit the aggregation of mutant p53.

Workflow:

Detailed Protocol:

-

Protein Preparation: Purify recombinant mutant p53 protein (e.g., pR248W).

-

Incubation: Incubate the purified mutant p53 with this compound at a concentration of 25 µM for 10 hours. A vehicle control (e.g., DMSO) should be run in parallel.[1]

-

Dot Blot Analysis: Spot the incubation mixtures onto a nitrocellulose membrane.

-

Immunodetection: Probe the membrane with an antibody specific for aggregated p53.

-

Quantification: Quantify the dot intensities to determine the extent of aggregation inhibition by this compound.

Cell Viability Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells bearing mutant p53 (e.g., MIA PaCa-2) and wild-type p53 (e.g., MCF-7) in 96-well plates.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) for 24 or 48 hours.[1]

-

Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to untreated controls.

Western Blot Analysis

This protocol is for detecting the expression levels of p53 and its downstream targets.

Detailed Protocol:

-

Cell Lysis: Treat MIA PaCa-2 cells with 5 µM this compound for 24 hours.[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, and Bax. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Workflow:

Detailed Protocol:

-

Cell Implantation: Subcutaneously inject MIA PaCa-2 cells into the flanks of immunodeficient mice.

-

Tumor Growth: Allow tumors to establish and reach a predetermined size.

-

Treatment: Administer this compound via intraperitoneal injection at a dose of 15 mg/kg every two days for a total of 12 doses. A control group should receive a vehicle solution.[1]

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Conclusion

This compound is a promising therapeutic agent that targets a key vulnerability in a large percentage of cancers—the aggregation of mutant p53. Its ability to disaggregate mutant p53 and restore its tumor-suppressive functions has been demonstrated in both in vitro and in vivo models. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of ADH-6 and to design and execute experiments to elucidate its full range of activities. The detailed protocols and compiled data herein are intended to facilitate the advancement of ADH-6 towards clinical applications.

References

Target Validation of ADH-6 TFA in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is mutated in over 50% of human cancers, often leading to its misfolding and aggregation into inactive, amyloid-like structures. These aggregates not only cause a loss of p53's tumor-suppressive function but can also confer oncogenic gain-of-function properties. A promising therapeutic strategy involves the disaggregation of mutant p53 to restore its normal activity. This technical guide provides an in-depth overview of the target validation of ADH-6 TFA, a novel tripyridylamide compound identified as a potent inhibitor of mutant p53 aggregation. We will detail the mechanism of action, key preclinical data, and the experimental protocols used to validate this compound as a viable anti-cancer agent.

Introduction to Mutant p53 Aggregation as a Therapeutic Target

The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Missense mutations in the TP53 gene can destabilize the DNA-binding domain (DBD) of the p53 protein, exposing hydrophobic residues that promote its self-assembly into amyloid-like aggregates.[2][3] This aggregation sequesters the protein in the cytoplasm, preventing its function as a nuclear transcription factor and contributing to cancer progression.[4] The development of small molecules that can disrupt these aggregates and restore wild-type p53 function represents a novel and targeted approach to cancer therapy.[5]

This compound: A Potent Disaggregator of Mutant p53

This compound is a tripyridylamide compound that has been shown to effectively abrogate the self-assembly of the aggregation-nucleating subdomain of the mutant p53 DBD.[3][6] It directly targets and dissociates these aggregates within cancer cells, leading to the restoration of p53's transcriptional activity.[2][6] This reactivation of p53 function triggers downstream anti-tumor effects, including cell cycle arrest and apoptosis, specifically in cancer cells harboring aggregation-prone p53 mutants.[6]

Mechanism of Action and Signaling Pathway

Under normal conditions, p53 is kept at low levels by its negative regulator, MDM2.[2] Upon cellular stress, p53 is stabilized, forms a tetramer, and translocates to the nucleus where it binds to the promoter regions of target genes to regulate their expression.[6] Key downstream targets include CDKN1A (p21), which mediates cell cycle arrest, and pro-apoptotic genes like BAX and NOXA.[6][7]

In cancer cells with mutant p53, the protein aggregates and loses its ability to transactivate these target genes. This compound intervenes by binding to and disassembling these aggregates.[6][8] The restored, soluble mutant p53 can then re-enter the nucleus and function as a transcription factor, upregulating the expression of p21, Bax, and Noxa, which ultimately leads to cell cycle arrest and apoptosis.[6]

Quantitative Preclinical Data

The anti-cancer activity of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | p53 Status | Treatment Time (h) | Approximate IC50 (µM) |

| MIA PaCa-2 | Mutant (R248W) | 24 | ~7.5 |

| 48 | ~5.0 | ||

| SK-BR-3 | Mutant (R175H) | 24 | ~10.0 |

| 48 | ~7.5 | ||

| MCF-7 | Wild-Type | 24 | > 20.0 |

| 48 | > 20.0 | ||

| Saos-2 | p53 Null | 24 | > 20.0 |

| 48 | > 20.0 | ||

| Data estimated from cell viability curves presented in cited literature.[2] |

Table 2: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model

| Treatment Group | Dosing Regimen | Outcome |

| Vehicle Control | Saline, i.p., every 2 days | Progressive tumor growth |

| This compound | 15 mg/kg, i.p., every 2 days for 12 doses | Significant tumor regression |

| i.p. = intraperitoneal[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the validation and replication of preclinical findings. Below are the protocols for key experiments used to characterize this compound.

Mutant p53 Aggregation Assay (Thioflavin T Binding)

This assay quantifies the formation of amyloid-like fibrils in vitro.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of the p53-derived peptide (e.g., residues 248-273 with R248W mutation) in DMSO.

-

Prepare a 200 µM Thioflavin T (ThT) stock solution in PBS.

-

Prepare this compound stock solutions at various concentrations in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, mix the p53 peptide (final concentration 25 µM) with varying concentrations of this compound or vehicle (DMSO) in PBS.

-

Incubate the plate at 37°C with continuous shaking.

-

At specified time points, add ThT stock solution to each well (final concentration 20 µM).

-

Measure fluorescence intensity using a plate reader with excitation at 440 nm and emission at 480 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence of ThT alone.

-

Plot fluorescence intensity against time to monitor aggregation kinetics.

-

Intracellular p53 Aggregate Staining

This method visualizes p53 aggregates within cells using fluorescence microscopy.

-

Cell Culture and Treatment:

-

Plate cancer cells with mutant p53 (e.g., MIA PaCa-2) on glass coverslips in a 24-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with this compound (e.g., 5 µM) or vehicle for desired time points (e.g., 6 hours).

-

-

Immunofluorescence Staining:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with a primary antibody that recognizes the unfolded/aggregated p53 conformation (e.g., PAb 240) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

For amyloid staining, co-stain with Thioflavin S (ThS) solution (0.05% in 50% ethanol) for 8 minutes.

-

-

Imaging and Analysis:

-

Mount coverslips on slides with a DAPI-containing mounting medium.

-

Visualize using a confocal microscope.

-

Quantify the percentage of ThS or PAb 240-positive cells.[8]

-

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude mice).

-

Subcutaneously inject a suspension of human cancer cells harboring mutant p53 (e.g., 5 x 10^6 MIA PaCa-2 cells) into the flank of each mouse.[9]

-

-

Tumor Growth and Treatment:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle (saline) via intraperitoneal injection according to the desired schedule (e.g., every two days).

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).[10]

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p53 aggregation and downstream markers).

-

Conclusion and Future Directions

The preclinical data strongly support the validation of mutant p53 aggregates as a therapeutic target in oncology. This compound has been demonstrated to be a promising agent that can effectively disaggregate mutant p53, restore its tumor suppressor functions, and inhibit cancer growth in preclinical models. Its selectivity for cancer cells with mutant p53 over those with wild-type p53 suggests a favorable therapeutic window.

Future research should focus on comprehensive IND-enabling studies, including formal toxicology and pharmacokinetic analyses, to pave the way for clinical trials. Further investigation into the efficacy of this compound in a broader range of mutant p53 cancer models and in combination with other anti-cancer therapies is also warranted. The development of this compound and similar compounds offers a promising new avenue for personalized cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anticancer Therapeutic Strategies Targeting p53 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting p53 pathways: mechanisms, structures and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Restoration of p53 Transcriptional Activity by ADH-6 TFA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the TP53 gene represent a significant challenge in oncology, often leading to the aggregation of the p53 tumor suppressor protein and a subsequent loss of its function. This guide provides a comprehensive technical overview of the mechanism of action of ADH-6 TFA, a tripyridylamide compound designed to counteract this phenomenon. By dissociating mutant p53 aggregates, this compound restores the transcriptional activity of p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring these mutations. This document details the quantitative effects of this compound on p53 signaling, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing tumor formation by initiating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] Missense mutations in the TP53 gene, present in over half of all human cancers, can lead to the misfolding and aggregation of the p53 protein into inactive, amyloid-like structures.[1][2] These aggregates not only abrogate the tumor-suppressive functions of p53 but can also confer oncogenic gain-of-function properties.[2]

This compound is a novel small molecule that has been identified as a potent inhibitor of mutant p53 aggregation. This compound has been shown to disaggregate pre-formed mutant p53 clusters, thereby restoring its native conformation and transcriptional activity. This guide will explore the preclinical data supporting the efficacy of this compound, with a focus on its effects on the p53 signaling pathway in the context of pancreatic cancer cell lines harboring mutant p53.

Mechanism of Action of this compound

This compound is a tripyridylamide compound that directly targets and dissociates mutant p53 aggregates within cancer cells.[3] The restoration of monomeric, transcriptionally active p53 initiates a downstream signaling cascade that culminates in anti-tumor effects. The proposed mechanism is a multi-step process:

-

Cellular Uptake and Target Engagement: this compound penetrates the cell membrane and directly interacts with the aggregated mutant p53.

-

Disaggregation of Mutant p53: The compound disrupts the amyloid-like structures of mutant p53, releasing the protein into a soluble, functional state.

-

Restoration of Transcriptional Activity: The rescued p53 protein translocates to the nucleus and binds to the promoter regions of its target genes.

-

Induction of p53 Target Genes: This leads to the upregulation of genes involved in cell cycle arrest (e.g., CDKN1A (p21)) and apoptosis (e.g., BAX, PUMA, and NOXA).

-

Cell Cycle Arrest and Apoptosis: The increased expression of these target genes results in the inhibition of cancer cell proliferation and the induction of programmed cell death.

Signaling Pathway

References

The Role of ADH-6 TFA in Inducing Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-6 TFA has emerged as a promising small molecule in cancer therapy, primarily targeting cancer cells harboring mutant p53. This technical guide provides an in-depth analysis of the core mechanisms by which this compound induces apoptosis and cell cycle arrest. By disrupting aggregates of mutant p53, this compound restores its tumor-suppressive transcriptional activity, leading to the activation of downstream pathways that halt cell proliferation and trigger programmed cell death. This document summarizes key quantitative data, details experimental protocols for assessing the compound's efficacy, and visualizes the involved signaling pathways and experimental workflows.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis. Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the production of a misfolded p53 protein that not only loses its tumor-suppressive function but can also gain oncogenic functions. A hallmark of many p53 mutations is the propensity of the mutant protein to aggregate, further sequestering functional p53 and other tumor suppressors. This compound, a tripyridylamide compound, has been identified as an inhibitor of mutant p53 aggregation[1]. This guide delves into the molecular mechanisms and cellular consequences of this compound treatment, focusing on its role in apoptosis and cell cycle arrest.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the abrogation of mutant p53 self-assembly. It specifically targets the aggregation-nucleating subdomain of the mutant p53 DNA-binding domain (DBD), leading to the dissociation of mutant p53 aggregates within cancer cells[1]. This disaggregation restores the transcriptional activity of p53, enabling it to upregulate its target genes.

Signaling Pathways

The restoration of p53's transcriptional activity by this compound initiates a cascade of signaling events that culminate in apoptosis and cell cycle arrest.

Apoptosis Signaling Pathway

Reactivated p53 transcriptionally upregulates pro-apoptotic genes, most notably BAX (Bcl-2-associated X protein). Increased BAX expression leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the activation of a caspase cascade, ultimately leading to programmed cell death.

Cell Cycle Arrest Signaling Pathway

In addition to inducing apoptosis, reactivated p53 also transcriptionally activates genes involved in cell cycle regulation, such as CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits cyclin-CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, which are essential for the G1 to S phase transition. This inhibition leads to a G1/S checkpoint arrest, preventing the cell from replicating its DNA and proceeding through the cell cycle.

Quantitative Data

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | p53 Status | Assay | Concentration | Incubation Time | Result | Reference |

| MIA PaCa-2 | Mutant (R248W) | Cytotoxicity | 0-10 µM | 24 or 48 h | Selective cytotoxicity in mutant p53 cells | [1] |

| MIA PaCa-2 | Mutant (R248W) | p53 Aggregation | 5 µM | 6 h | Dissociation of intracellular mutant p53 aggregates | [1] |

| pR248W (in vitro) | Mutant (R248W) | Aggregation Assay | 25 µM | 10 h | Inhibition of pR248W aggregation | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Result | Reference |

| Xenograft (harboring mutant p53) | Not specified | 15 mg/kg | Intraperitoneal injection | Every 2 days for 12 doses | Regression of mutant p53-bearing tumors | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Mutant p53 Aggregation Assay (Dot Blot)

This assay is used to assess the ability of this compound to inhibit the aggregation of mutant p53.

Protocol:

-

Preparation: Prepare solutions of mutant p53 protein (e.g., pR248W) and this compound at desired concentrations.

-

Incubation: Incubate the mutant p53 protein with and without this compound for a specified time (e.g., 10 hours) at 37°C to allow for aggregation.

-

Membrane Application: Spot 2 µL of each sample onto a dry nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody: Incubate the membrane with a primary antibody specific for p53 overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the intensity of the dots to determine the extent of p53 aggregation. A decrease in dot intensity in the presence of this compound indicates inhibition of aggregation.

Apoptosis Assay (TUNEL Staining)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MIA PaCa-2) on coverslips or in plates and treat with this compound at the desired concentration and for the desired time. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.

-

Washing: Wash the cells to remove unincorporated dUTPs.

-

Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI.

-

Visualization and Quantification: Mount the coverslips and visualize the cells using a fluorescence microscope. Alternatively, analyze the cells by flow cytometry. Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

-

Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring mutant p53. Its ability to disaggregate mutant p53 and restore its tumor-suppressive functions provides a clear mechanism for its anti-cancer effects. The induction of apoptosis and cell cycle arrest are key consequences of this reactivation. Further research, including the generation of more extensive quantitative data across a broader range of cancer cell lines and in more complex pre-clinical models, will be crucial for the continued development of this compound as a potential cancer therapeutic.

References

Preclinical Profile of ADH-6 TFA: A Technical Guide to a Mutant p53 Reactivator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for ADH-6 TFA, a novel small-molecule inhibitor designed to target and reverse the aggregation of mutant p53, a protein implicated in over 50% of human cancers.[1][2] ADH-6, a tripyridylamide compound, has demonstrated the ability to disaggregate mutant p53 amyloid-like structures, thereby restoring its tumor suppressor functions, including the induction of cell cycle arrest and apoptosis.[1][2][3][4][5] This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and related experimental workflows.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo findings for ADH-6.

In Vitro Efficacy

| Cell Line | p53 Status | Assay | Concentration | Outcome | Reference |

| MIA PaCa-2 | R248W (mutant) | Thioflavin S Staining | 5 µM | ~70% reduction in ThS-positive puncta after 6h | [6][7] |

| MIA PaCa-2 | R248W (mutant) | PAb 240 Staining | 2.5-10 µM | Significant increase in PAb 240-positive cells at 6h | [6] |

| MIA PaCa-2 | R248W (mutant) | Cytotoxicity (MTT) | EC50 = 2.0 ± 0.2 µM | Selective cytotoxicity at 48h | [1] |

| Saos-2 | p53 null | Cytotoxicity (MTT) | Up to 10 µM | No adverse effect on viability | [1] |

| Saos-2 (transfected) | R248W (mutant) | Cytotoxicity (MTT) | EC50 = 2.0 ± 0.2 µM | Induced susceptibility to ADH-6 at 48h | [1] |

| Saos-2 (transfected) | R175H (mutant) | Cytotoxicity (MTT) | EC50 = 2.3 ± 0.2 µM | Induced susceptibility to ADH-6 at 48h | [1] |

In Vivo Efficacy: Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Mice | MIA PaCa-2 (R248W) | ADH-6 | 15 mg/kg, intraperitoneal injection, every 2 days for 12 doses | Significant tumor regression and prolonged survival | [8] |

Mechanism of Action and Signaling Pathway

ADH-6 functions by directly binding to the aggregation-prone regions of the mutant p53 DNA-binding domain (DBD).[1][6] This interaction prevents the self-assembly of mutant p53 into inactive amyloid-like aggregates and promotes the dissociation of existing aggregates.[1][3][6] The restoration of monomeric, correctly folded mutant p53 allows it to regain its transcriptional activity, leading to the upregulation of p53 target genes such as MDM2 and the pro-apoptotic protein Bax.[8] This reactivation of the p53 signaling pathway ultimately results in cell cycle arrest and apoptosis in cancer cells harboring mutant p53.[1][2][8]

Experimental Protocols

Thioflavin S (ThS) Staining for Intracellular Aggregates

-

Cell Culture and Treatment: MIA PaCa-2 cells, which harbor the R248W mutant p53, were cultured on coverslips.[6][7] The cells were then treated with either a vehicle control (0.02% DMSO) or 5 µM ADH-6 for specified time points (e.g., 0.5 and 6 hours).[6][7]

-

Fixation and Permeabilization: Following treatment, cells were washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.25% Triton X-100.

-

Staining: The cells were then stained with Thioflavin S, a dye that binds to amyloid-like beta-sheet structures, to visualize intracellular aggregates.

-

Imaging and Quantification: Confocal fluorescence microscopy was used to capture images of the stained cells. The number of ThS-positive puncta (aggregates) was quantified as a percentage of the total number of cells in multiple fields of view.[6][7]

In Vivo Xenograft Study

-

Cell Implantation: Human pancreatic carcinoma MIA PaCa-2 cells, containing the mutant R248W p53, were subcutaneously injected into immunocompromised mice to establish tumors.

-

Treatment Initiation: Once tumors reached a palpable size, the mice were randomized into control and treatment groups.

-

Dosing Regimen: The treatment group received intraperitoneal injections of ADH-6 at a dose of 15 mg/kg.[8] Injections were administered every two days for a total of 12 doses.[8] The control group received a vehicle solution.

-

Tumor Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised for further analysis, and survival rates were recorded. The efficacy of ADH-6 was determined by comparing tumor growth and survival between the treated and control groups.

References

- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. communities.springernature.com [communities.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

ADH-6 TFA: A Technical Guide to its Core Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available public information regarding ADH-6 TFA and its components. A comprehensive, peer-reviewed toxicological profile for this compound is not currently available in the public domain. The information presented herein is intended for research and informational purposes only and should not be interpreted as a complete assessment of its safety. All handling and experimental use of this compound should be conducted with caution and under the guidance of established laboratory safety protocols.

Introduction to this compound

This compound is a tripyridylamide compound that has garnered interest in the field of oncology for its potential as an anti-cancer agent.[1] Its primary mechanism of action involves the targeting and dissociation of mutant p53 protein aggregates within cancer cells.[1] This action aims to restore the transcriptional activity of the p53 tumor suppressor protein, which can lead to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1]

Known Biological Activity and Efficacy of ADH-6

In vitro and in vivo studies have demonstrated the potential of ADH-6 to selectively target cancer cells with mutant p53.

Table 1: Summary of In Vitro Efficacy Studies for this compound [1]

| Parameter | Cell Line | Concentration | Duration | Observed Effect |

| Inhibition of pR248W aggregation | - | 25 µM | 10 h | Inhibition of aggregation (dot blot assay) |

| Dissociation of mutant p53 aggregates | MIA PaCa-2 | 5 µM | 6 h | Dissociation of intracellular aggregates |

| Selective Cytotoxicity | MIA PaCa-2 | 0-10 µM | 24 or 48 h | Selective cell death in mutant p53-bearing cells |

| Reactivation of mutant p53 | MIA PaCa-2 | 5 µM | 24 h | Increased expression of p53-inducible genes (MDM2, Bax) |

Table 2: Summary of In Vivo Efficacy Study for this compound [1]

| Animal Model | Dosing Regimen | Outcome |

| Xenografts with aggregation-prone mutant p53 | 15 mg/kg intraperitoneal injection, every 2 days for 12 doses | Regression of tumors, reduced tumor growth, and decreased mutant p53 levels compared to saline control |

Mechanism of Action Signaling Pathway

The proposed mechanism of ADH-6 involves the disruption of mutant p53 aggregates, leading to the restoration of its tumor-suppressive functions. This reactivation of p53 can trigger downstream pathways leading to apoptosis.

Figure 1: Proposed mechanism of action for this compound in cancer cells.

Safety and Toxicology Profile

ADH-6 Tripyridylamide Moiety

Specific toxicological data for the ADH-6 tripyridylamide core is not available. However, information on structurally related dipyridyl compounds indicates potential for toxicity. Some dipyridyl isomers have been shown to induce metabolic enzymes, and certain isomers have demonstrated neurotoxic and teratogenic effects in animal studies.[2] High doses of 2,4'- and 4,4'-dipyridyls have been reported to be lethal in mice.[2] These findings underscore the need for careful toxicological evaluation of novel pyridyl-containing compounds like ADH-6.

Trifluoroacetic Acid (TFA) Component

Trifluoroacetic acid is a strong acid and the available data points to its toxicological profile.

Table 3: Physicochemical Properties of Trifluoroacetic Acid

| Property | Value |

| Molecular Weight | 114.02 g/mol |

| Melting Point | -15.4 °C[3] |

| Boiling Point | 72.4 °C[3] |

| log Pow (n-octanol/water) | -2.10[3] |

The acute toxicity of TFA is considered to be low.[4] However, it is corrosive and can cause severe skin burns and eye damage.[3][5][6][7]

Table 4: Summary of Acute Toxicity Data for Trifluoroacetic Acid

| Test | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | Data not available in provided search results | - |

| LC50 (Lethal Concentration, 50%) | Zebrafish | - | >1000 mg/L/96h | [8] |

| EC50 (Effective Concentration, 50%) | Daphnia | - | 55 mg/L/24h | [8] |

Table 5: Other Toxicological Endpoints for Trifluoroacetic Acid

| Endpoint | Finding | Reference |

| Mutagenicity | Not mutagenic | [9] |

| Carcinogenicity | No data available | [9] |

| Genotoxicity | No genotoxic responses reported in rats | [4] |

| Developmental Toxicity | No adverse effects in a developmental toxicity study in rats | [4] |

| Target Organ Toxicity | Liver (mild hypertrophy in rats) | [4] |

The Safety Data Sheets for TFA provide consistent handling recommendations.

Table 6: Summary of Safety and Handling Recommendations for Trifluoroacetic Acid [3][5][6][7]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Inhalation | Harmful if inhaled. Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. |

| Skin Contact | Causes severe skin burns. Immediately take off all contaminated clothing. Rinse skin with water/shower. |

| Eye Contact | Causes serious eye damage. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |

| Ingestion | Toxic if swallowed. Rinse mouth. Do NOT induce vomiting. |

| Environmental | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. |

Experimental Protocols

Detailed experimental protocols for the safety and toxicology of this compound are not available. However, a general workflow for an acute oral toxicity study, a fundamental toxicological assessment, is provided below as a representative example.

Figure 2: Generalized workflow for an acute oral toxicity study.

Conclusion

This compound is a promising anti-cancer compound that targets mutant p53 aggregates. While its efficacy has been demonstrated in preclinical models, a comprehensive public safety and toxicology profile is lacking. The available information is largely based on the known properties of its trifluoroacetic acid component, which is a corrosive and hazardous substance requiring careful handling. The toxicological contribution of the ADH-6 tripyridylamide core remains to be elucidated. Further in-depth toxicological studies are necessary to fully characterize the safety profile of this compound and to support its potential development as a therapeutic agent. Researchers and drug development professionals should exercise due diligence and appropriate safety precautions when working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Chemistry-toxicity relationships for the effects of di- and trihydroxybenzenes to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ADH-6 TFA Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ADH-6 TFA, a promising anti-cancer agent that targets mutant p53 aggregation. The information herein is intended to support researchers, scientists, and drug development professionals in the effective handling, storage, and application of this compound.

Core Data Summary

Solubility Data

Quantitative solubility data for this compound in various solvents is crucial for the design and execution of in vitro and in vivo studies. The following table summarizes the known solubility information.

| Solvent | Concentration | Remarks |

| DMSO | 10 mM | This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. |

| Aqueous Buffers | Not Reported | Specific quantitative solubility in aqueous buffers (e.g., PBS, Tris) has not been publicly reported. A protocol to determine aqueous solubility is provided below. |

Stability Data

The stability of this compound under various storage conditions is critical for maintaining its chemical integrity and biological activity. The following are the recommended storage conditions and a general protocol for a comprehensive stability assessment.

| Storage Condition | Duration | Remarks |

| -80°C | 6 months | Stock solutions of this compound in a suitable solvent (e.g., DMSO) are stable for up to 6 months when stored at -80°C. |

| -20°C | 1 month | For shorter-term storage, stock solutions can be kept at -20°C for up to 1 month. To minimize degradation, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in aqueous buffers, which is essential for most biological experiments.

Materials:

-

This compound (solid powder)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Intermittent vortexing during this period is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Dissolved this compound:

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Prepare a series of dilutions of the supernatant with the same aqueous buffer.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method:

-

Spectrophotometry: If this compound has a distinct absorbance maximum, measure the absorbance of the dilutions and calculate the concentration using a standard curve.

-

HPLC: Inject the dilutions onto a calibrated HPLC system and determine the concentration based on the peak area compared to a standard curve.

-

-

-

Calculation of Solubility:

-

The concentration of the undissolved supernatant represents the solubility of this compound in the specific aqueous buffer at the tested temperature. Express the solubility in units such as mg/mL or mmol/L.

-

Protocol for Stability Assessment of this compound

This protocol describes a comprehensive stability study for this compound, incorporating both long-term and accelerated testing conditions to evaluate its shelf-life and degradation pathways.

1. Study Design:

-

Batches: Use at least three different batches of this compound to assess batch-to-batch variability.

-

Container Closure System: Store samples in containers that are representative of the intended long-term storage (e.g., amber glass vials with airtight seals).

2. Storage Conditions:

-

Long-Term Stability:

-

-80°C ± 10°C

-

-20°C ± 5°C

-

5°C ± 3°C

-

25°C ± 2°C / 60% RH ± 5% RH

-

-

Accelerated Stability:

-

40°C ± 2°C / 75% RH ± 5% RH

-

3. Testing Frequency:

-

Long-Term Stability:

-

Initial (0 months)

-

Every 3 months for the first year

-

Every 6 months for the second year

-

Annually thereafter

-

-

Accelerated Stability:

-

Initial (0 months)

-

1, 3, and 6 months

-

4. Analytical Methods:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity and Degradation Products: Use a stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products. The method should be validated for specificity, linearity, accuracy, precision, and range.

-

Potency/Assay: Quantify the amount of active this compound remaining using the validated HPLC method.

-

Moisture Content: Determine the water content using Karl Fischer titration, especially for solid samples.

5. Data Evaluation:

-

Analyze the data for trends in purity, degradation products, and assay over time and under different storage conditions.

-

For accelerated stability data, the Arrhenius equation can be used to predict the shelf-life at the recommended long-term storage conditions.

-

Establish a shelf-life based on the time it takes for the product to no longer meet the predefined acceptance criteria (e.g., >95% purity).

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects by inhibiting the aggregation of mutant p53 and restoring its tumor-suppressor function.[1][2][3]

Caption: Mechanism of this compound in inhibiting mutant p53 aggregation.

Experimental Workflow for Stability Testing

The diagram below outlines the logical flow of a comprehensive stability testing protocol for this compound.

Caption: Workflow for conducting a stability study of this compound.

References

- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p53 amyloid aggregation in cancer: function, mechanism, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ADH-6 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADH-6 TFA is a tripyridylamide compound designed to target and disrupt the aggregation of mutant p53 proteins within cancer cells. By abrogating the self-assembly of the mutant p53 DNA-binding domain, this compound facilitates the refolding of the protein, leading to the restoration of its transcriptional activity. This reactivation of mutant p53 triggers critical tumor-suppressive pathways, including cell cycle arrest and apoptosis, making this compound a promising agent for cancer research and therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cancer cells harboring mutant p53.

Mechanism of Action

This compound is a cell-permeable compound that specifically targets the aggregation-prone mutant p53. Its primary mechanism involves the dissociation of intracellular mutant p53 aggregates. This restoration of a more native conformation allows mutant p53 to regain its ability to bind to DNA and regulate the expression of its target genes. Consequently, the downstream effects of this compound treatment include the upregulation of proteins involved in cell cycle control and apoptosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cells expressing mutant p53, as reported in preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Incubation Time | Result |

| Cytotoxicity | MIA PaCa-2 (mutant p53) | 0-10 µM | 24 or 48 hours | Selective cytotoxicity in mutant p53-bearing cells. |

| Mutant p53 Aggregate Dissociation | MIA PaCa-2 | 5 µM | 6 hours | Dissociation of intracellular mutant p53 aggregates. |

| Inhibition of p53 Aggregation | pR248W (in vitro) | 25 µM | 10 hours | Inhibition of mutant p53 aggregation. |

Table 2: Effect of this compound on p53 Target Gene Expression

| Target Gene | Function | Expected Change in Expression |

| MDM2 | Negative regulator of p53 | Increased |

| Bax | Pro-apoptotic protein | Increased |

| p21 | Cell cycle inhibitor | Increased |

| PUMA | Pro-apoptotic protein | Increased |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Note on TFA salts: this compound is supplied as a trifluoroacetate (B77799) (TFA) salt. While generally suitable for in vitro studies, it is important to be aware that TFA can potentially have off-target effects in sensitive cell-based assays. For most applications, the final concentration of TFA in the culture medium will be negligible. However, if assay sensitivity to TFA is a concern, performing a salt exchange to a more biocompatible salt like hydrochloride may be considered.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Complete cell culture medium

Procedure:

-

Stock Solution (10 mM):

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 754.67 g/mol , dissolve 7.55 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-